tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate

pK_a depression hydrogen bonding regioisomer differentiation

tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 1201935-68-3) is a protected heterocyclic building block in which a 3-nitropyrazole moiety is installed on an N-Boc-piperidine scaffold. This construct combines a base-labile protecting group with an electron-deficient, reduction-labile nitroaromatic ring, making it a strategically orthogonally addressable intermediate for sequential synthetic elaboration.

Molecular Formula C13H20N4O4
Molecular Weight 296.32 g/mol
CAS No. 1201935-68-3
Cat. No. B1376265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate
CAS1201935-68-3
Molecular FormulaC13H20N4O4
Molecular Weight296.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)N2C=CC(=N2)[N+](=O)[O-]
InChIInChI=1S/C13H20N4O4/c1-13(2,3)21-12(18)15-7-4-10(5-8-15)16-9-6-11(14-16)17(19)20/h6,9-10H,4-5,7-8H2,1-3H3
InChIKeyMGTHQEFQFSKJPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate: Protected Heterocyclic Building Block for Regiospecific Drug Discovery (CAS 1201935-68-3)


tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 1201935-68-3) is a protected heterocyclic building block in which a 3-nitropyrazole moiety is installed on an N-Boc-piperidine scaffold . This construct combines a base-labile protecting group with an electron-deficient, reduction-labile nitroaromatic ring, making it a strategically orthogonally addressable intermediate for sequential synthetic elaboration . The compound is offered commercially with verified batch-specific analytical documentation—including NMR, HPLC, and/or GC—at standard purities of ≥97–98% .

Why 3-Nitro Regioisomer of Boc-Piperidinyl Pyrazole Cannot Be Replaced by Its 4-Nitro or Non-Nitrated Analogs


The 3-nitropyrazole regioisomer (CAS 1201935-68-3) cannot be simply interchanged with its 4-nitro counterpart (CAS 1201916-87-1) or the non-nitrated parent (CAS 1269429-29-9) because the position of the nitro group fundamentally determines the electron distribution across the aromatic π-system, altering pyrazole basicity by up to 2.8 pK units between regioisomers and modulating lipophilicity by >0.2 logP units relative to the des-nitro analog [REFS-1, REFS-2]. These differences translate into quantifiably distinct reactivity in nucleophilic aromatic substitution and reduction, divergent hydrogen-bond-accepting character, and non-equivalent pharmacokinetic property predictions that can derail a lead optimization campaign if the wrong isomer is selected at the procurement stage [REFS-1, REFS-2].

Quantitative Differentiation Evidence for tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate vs. Closest Comparators


Basicity Modulation: 3-Nitro vs. 4-Nitro Pyrazole Regioisomers

The 3-nitropyrazole group in the target compound lowers the aqueous basicity of the pyrazole ring by 7.3 pK units relative to unsubstituted pyrazole, whereas the 4-nitropyrazole group in the comparator (CAS 1201916-87-1) lowers basicity by only 4.5 pK units [1]. This 2.8 pK-unit differential is explained by ab initio calculations showing that the 3-nitro isomer experiences stronger electron withdrawal through the two adjacent endocyclic nitrogen atoms, reducing the ability of the pyrazole to engage as a hydrogen-bond acceptor and altering protonation-dependent binding interactions [1].

pK_a depression hydrogen bonding regioisomer differentiation medchem design

Lipophilicity Differentiation: 3-Nitro vs. Des-Nitro Parent Compound

The target 3-nitropyrazole compound (CAS 1201935-68-3) exhibits an XLOGP3-calculated log P of 1.74, whereas the des-nitro parent compound tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 1269429-29-9) has a reported log P of 1.50 [REFS-1, REFS-2]. The 0.24 unit increase in lipophilicity upon nitration is consistent with the replacement of a hydrogen bond donor-capable CH group with a more hydrophobic nitro group and contributes to predicted differences in membrane permeability and metabolic partitioning .

logP lipophilicity drug-likeness ADME prediction

Analytical Purity and Quality-Control Documentation vs. Comparator

The target compound (CAS 1201935-68-3) is supplied with a verified purity of ≥98% by Chemscene (Cat. CS-0689515) and 97% by Bidepharm (Cat. BD439210), with batch-specific QC documentation including NMR, HPLC, and GC [REFS-1, REFS-2]. In contrast, the 4-nitro regioisomer (CAS 1201916-87-1) is listed at 97% purity by several vendors, without explicit mention of multi-method analytical certification . For procurement decisions where intermediate purity directly impacts downstream yield and impurity profiling, a consistent ≥98% specification with full documentation reduces the risk of batch failure.

purity assay quality control NMR quantification batch documentation

Storage Condition Differentiation Reflecting Thermal Stability

The target compound requires refrigerated storage at 2–8°C in a sealed, dry environment as per Chemscene's specification , whereas the 4-nitro regioisomer is recommended for storage at room temperature in a sealed, dry container . This operational difference suggests that the 3-nitropyrazole derivative has a lower thermal decomposition threshold—consistent with the known propensity of 3-nitropyrazoles to undergo thermal rearrangement at elevated temperatures [1]—which must be factored into supply chain planning and long-term stability budgets.

thermal stability storage condition decomposition risk supply chain reliability

Synthetic Utility: Regiospecific Nucleophilic Aromatic Substitution (SNAr) Enablement

The 3-nitropyrazole moiety in the target compound is positioned at C-3, placing the electron-withdrawing nitro group directly adjacent to N-2 of the pyrazole ring. This orientation maximizes activation of the C-5 position toward nucleophilic aromatic substitution (SNAr), enabling direct displacement of the nitro group with amines, thiols, or alkoxides to generate diverse 3-substituted pyrazole libraries from a single advanced intermediate [1]. The 4-nitropyrazole isomer lacks this adjacency-activation effect at C-3/C-5, limiting its utility for direct SNAr-based diversification without additional activation steps [1].

SNAr reactivity nitro leaving group scaffold diversification parallel synthesis

Predictive ADME Property Differentiation for Prioritization

Computational ADME profiling of the target compound by Bidepharm's integrated SwissADME platform predicts high gastrointestinal absorption but no blood-brain barrier (BBB) penetration (BBB permeant: No), along with a specific CYP inhibition profile: CYP1A2 inhibitor (Yes), CYP2C19 inhibitor (Yes), CYP2D6 inhibitor (No), CYP3A4 inhibitor (No) . These predictions provide a quantifiable filter for prioritizing this scaffold in CNS-excluded programs (e.g., peripheral anti-inflammatory or antimicrobial targets) while flagging potential drug-drug interaction risks via CYP1A2 and CYP2C19 . No comparable computational ADME dataset is publicly available for the 4-nitro isomer.

CYP inhibition GI absorption drug-likeness computational ADME

Recommended Application Scenarios for tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Fine-Tuned Pyrazole Basicity

In kinase hinge-binding scaffolds where the pyrazole nitrogen acts as a critical hydrogen-bond acceptor, the 2.8 pK-unit greater basicity depression of the 3-nitro regioisomer relative to 4-nitro (7.3 vs. 4.5 pK_a depression [4]) provides medicinal chemists with a quantifiable lever to adjust binding affinity without altering steric bulk. Programs targeting kinases that prefer weaker hinge acceptors (e.g., certain tyrosine kinases) should prioritize the 3-nitro scaffold to avoid excess basicity that could reduce selectivity against anti-targets.

Antimicrobial Discovery Leveraging Nitro-Reductase Bioactivation

3-Nitropyrazole compounds as a class have demonstrated outstanding in vitro and in vivo antimicrobial activity, particularly systemic and urinary tract efficacy, attributed to nitro-reductase-mediated bioactivation [4]. The target compound, combining the 3-nitropyrazole pharmacophore with a Boc-protected piperidine, serves as a versatile pro-drug intermediate that can be deprotected and further elaborated into diverse antimicrobial candidates. The increased lipophilicity (Δ log P = +0.24 vs. des-nitro parent) may also enhance bacterial membrane penetration.

Parallel Library Synthesis via SNAr Diversification of a Common Intermediate

The regiospecific activation of the C-5 position by the 3-nitro group enables direct SNAr displacement with nucleophiles, allowing a single batch of the target compound to be diversified into dozens of 3-amino, 3-thio, or 3-alkoxy pyrazole analogues without position ambiguity [4]. This strategy is particularly valuable for fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) synthesis, where scaffold regiospecificity directly determines library quality.

Inflammatory Disease Programs Targeting Myeloperoxidase (MPO) or NADPH Oxidase

Substituted pyrazolo-piperidine derivatives have shown nanomolar potency as MPO inhibitors (e.g., piperidine 17: IC50 = 2.4 μM for HOCl production inhibition) and NADPH oxidase inhibitors [REFS-1, REFS-2]. The target compound provides a protected, regiospecifically nitrated scaffold that can be elaborated into these pharmacophores while offering the computational ADME profile necessary to pre-screen for CYP-mediated drug-drug interaction risks (CYP1A2 and CYP2C19 flagged as potential liabilities ).

Quote Request

Request a Quote for tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.